
6-Ethyl-5-methylpyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-5-methylpyridin-2-ol is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound is notable for its ethyl and methyl substituents at the 6 and 5 positions, respectively, and a hydroxyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methylpyridin-2-ol can be achieved through several methods. One common approach involves the condensation of aldehydes with ammonia in the presence of a catalyst. For instance, the reaction of paraldehyde with aqueous ammonia in the presence of a catalyst at elevated temperatures (200-300°C) and pressures (12-13 MPa) can yield the desired compound . The use of ammonium acetate as a promoter has been identified as particularly effective in optimizing the reaction conditions .
Industrial Production Methods: Industrial production of this compound typically follows the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method allows for efficient production with a yield of approximately 70%, although it also produces small amounts of other pyridine bases .
化学反応の分析
Types of Reactions: 6-Ethyl-5-methylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different pyridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce halogenated or nitro-substituted pyridines .
科学的研究の応用
6-Ethyl-5-methylpyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of resins and other industrial materials .
作用機序
The mechanism of action of 6-Ethyl-5-methylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2 position allows for hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
2-Methyl-5-ethylpyridine: Similar in structure but lacks the hydroxyl group at the 2 position.
5-Ethyl-2-methylpyridine: Another isomer with different substitution patterns.
2,6-Dimethylpyridine: Lacks the ethyl group but has two methyl groups at the 2 and 6 positions.
Uniqueness: 6-Ethyl-5-methylpyridin-2-ol is unique due to its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
6-ethyl-5-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-7-6(2)4-5-8(10)9-7/h4-5H,3H2,1-2H3,(H,9,10) |
InChIキー |
VWBCYWNXJXZABS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



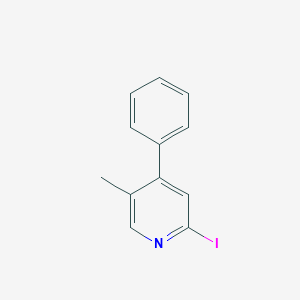
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
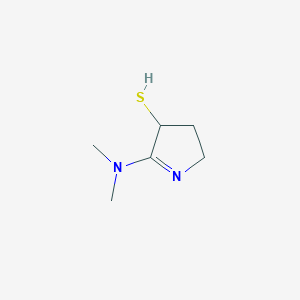

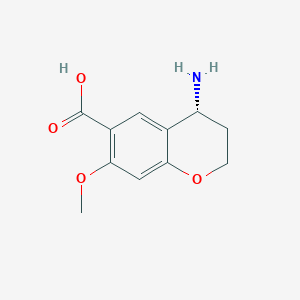
![Oxazolo[5,4-d]pyrimidin-2-ol](/img/structure/B15247547.png)



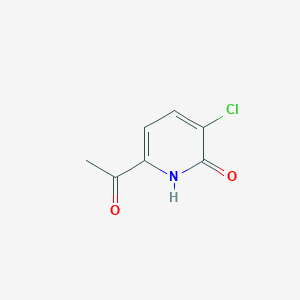
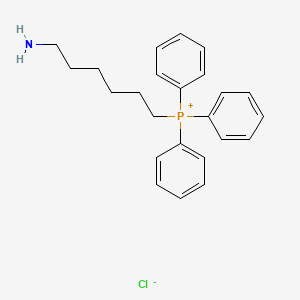
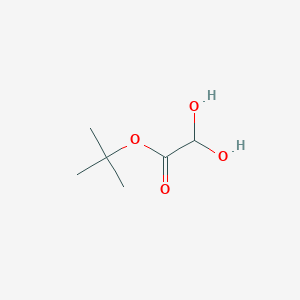
![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
